Avermectin A2b -

Avermectin A2b

Catalog Number: EVT-1583679
CAS Number:
Molecular Formula: C48H74O15
Molecular Weight: 891.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Avermectin A2b is an oligosaccharide.
Source

Avermectins are derived from the fermentation processes of Streptomyces avermitilis. The biosynthesis involves complex enzymatic pathways that convert simple precursors into the final avermectin structures. The production of avermectins can be enhanced through various biotechnological approaches, including genetic engineering and optimization of fermentation conditions .

Classification

Avermectin A2b belongs to a class of compounds known as macrolide antibiotics. It is characterized by a large lactone ring and a unique sugar moiety, which contributes to its biological activity. The classification of avermectins can be further divided into two main series: A and B, with Avermectin A2b falling under the A series .

Synthesis Analysis

Methods

The synthesis of avermectin A2b begins with the formation of an aglycone through polyketide synthase activity. This initial step is followed by several modifications, including glycosylation with specific sugars to yield various avermectin derivatives. The key steps in the synthesis include:

  1. Aglycone Formation: Catalyzed by polyketide synthases, which assemble the carbon backbone from acetate and propionate units.
  2. Modification: Enzymatic modifications such as hydroxylation and cyclization are performed by specific enzymes (e.g., monooxygenases and reductases) to introduce functional groups.
  3. Glycosylation: The aglycone is glycosylated with activated sugars to form the final compound .

Technical Details

The synthesis process requires careful control of fermentation conditions to optimize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are often employed to separate and analyze the different components produced during fermentation .

Molecular Structure Analysis

Structure

The molecular structure of avermectin A2b features a macrolide ring system with several hydroxyl groups and a sugar moiety attached. The specific arrangement of these groups influences its biological activity.

Data

  • Molecular Formula: C27H45O9
  • Molecular Weight: Approximately 511.65 g/mol
  • Structural Features: Includes a large lactone ring, multiple stereocenters, and a glycosylated sugar unit that enhances solubility and bioactivity .
Chemical Reactions Analysis

Reactions

Avermectin A2b undergoes various chemical reactions that can modify its structure and properties. Key reactions include:

  1. Hydrogenation: Reduction reactions can be performed to alter double bonds within the structure.
  2. Hydrolysis: The lactone ring can be hydrolyzed under acidic or basic conditions, affecting stability.
  3. Epimerization: Changes in stereochemistry at specific positions can influence biological activity.

Technical Details

The stability of avermectin compounds is pH-dependent, with optimal stability observed around pH 6.2-6.3. This knowledge is crucial for formulation development in pharmaceutical applications .

Mechanism of Action

Process

Avermectin A2b exerts its biological effects primarily through binding to glutamate-gated chloride channels in nematodes and arthropods, leading to increased permeability of cell membranes to chloride ions. This results in paralysis and death of the parasites.

Data

  • Target Channels: Glutamate-gated chloride channels
  • Effect on Parasites: Causes hyperpolarization of nerve cells, leading to paralysis .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Soluble in organic solvents like methanol and ethanol but poorly soluble in water.

Chemical Properties

  • Stability: Sensitive to light; should be stored in light-resistant containers.
  • pH Sensitivity: Most stable at near-neutral pH levels (6.2-6.3).

Relevant analyses indicate that proper storage conditions significantly affect the shelf-life and efficacy of avermectins .

Applications

Scientific Uses

Avermectin A2b is primarily utilized in:

  • Veterinary Medicine: Effective against a range of parasitic infections in livestock.
  • Agriculture: Used as an insecticide for crop protection against pests due to its potent neurotoxic effects on insects.
  • Research: Studied for its biochemical pathways and potential modifications to enhance efficacy or reduce toxicity.
Biosynthesis and Molecular Genetics of Avermectin A2b

Gene Cluster Architecture in Streptomyces avermitilis

The biosynthesis of avermectin A2b is governed by the ave gene cluster, an 82-kb DNA segment located on the linear chromosome of Streptomyces avermitilis. This cluster comprises 32 open reading frames (ORFs), including four large polyketide synthase (PKS) genes (aveA1–A4), post-PKS modification genes, regulatory genes, and sugar biosynthesis genes [1] [4]. The cluster is organized into three operons: the left segment encodes PKS subunits and cyclization enzymes, the central region houses sugar biosynthesis genes (aveBI–BVIII), and the right segment contains regulatory genes (aveR, aveS) and resistance determinants [1] [7]. The A2b pathway specifically requires the activity of aveC and aveD genes, positioned between aveA4 and aveE, which direct the formation of the C22–C23 single bond and C5 O-methylation patterns distinguishing it from other congeners [1] [8].

Table 1: Core Genes in Avermectin A2b Biosynthesis

GeneProtein FunctionRole in A2b Biosynthesis
aveA1–A4Polyketide synthase subunitsAssembly of 16-membered lactone backbone
aveCDehydrataseCatalyzes C22–C23 single bond formation
aveDMethyltransferaseMethylates C5 hydroxyl group
aveEP450 monooxygenaseForms furan ring via C6–C8 oxidation
aveBI–BVIIIdTDP-L-oleandrose biosynthesisSynthesis of disaccharide moiety
aveRPathway-specific regulatorActivates transcription of ave genes

Enzymatic Machinery for Polyketide Synthase (PKS)-Driven Assembly

Avermectin A2b is assembled via a type I modular PKS system utilizing malonyl-CoA, methylmalonyl-CoA, and isobutyryl-CoA as extender units. The PKS megacomplex comprises four subunits (AveA1–A4) with 12 modules containing 37 functional domains [1] [6]. Module 2 of AveA1 incorporates a unique dehydratase (DH)-enoylreductase (ER)-ketoreductase (KR) domain set that determines the C25 isobutyl side chain characteristic of the "b" series congeners (A2b/B2b) [6] [7]. The starter unit isobutyryl-CoA is loaded by the AveA1 loading module, followed by seven extension cycles using malonyl-CoA or methylmalonyl-CoA. The nascent polyketide chain undergoes partial reduction at module 2 (KR activity only) and module 6 (no reduction), yielding the A2b-specific hydroxyl groups at C5 and C23 [7] [10]. Termination occurs via thioesterase-mediated cyclization to form the 16-membered macrocyclic lactone precursor, pro-avermectin A2b aglycone [4].

Role of Post-PKS Modification Enzymes (AveC, AveD, AveE) in A2b Specificity

Three key enzymes confer structural specificity to avermectin A2b:

  • AveC (dehydratase): Catalyzes the dehydration of the C22–C23 dihydroxy intermediate, generating a single bond instead of the double bond present in "1" series compounds (e.g., A1a). This stereoselective dehydration determines the "2" series designation of A2b [1] [7].
  • AveD (C5-O-methyltransferase): Transfers a methyl group from S-adenosylmethionine (SAM) to the C5 hydroxyl, converting the B-series backbone to the A-series (A2b) [7] [8].
  • AveE (P450 monooxygenase): Mediates furan ring formation through C6–C8a oxidative cyclization, essential for all avermectin bioactivity. This step precedes glycosylation in the A2b pathway [1] [4].

Table 2: Enzymatic Modifications Defining A2b Structure

Structural FeatureModifying EnzymeBiochemical ReactionSubstrate Specificity
C22–C23 single bondAveCDehydration of 22,23-dihydroxy intermediateActs only on "2" series aglycones
C5 methoxy groupAveDSAM-dependent methylationPrefers B-series substrates
Furan ring (C6–C8a)AveEOxidative cyclizationNon-selective for A/B series
L-oleandrose disaccharideAveGGlycosylation at C13Requires furan-formed aglycone

Regulatory Networks Controlling A2b Biosynthetic Pathways

Avermectin A2b production is tightly regulated by hierarchical systems:

  • Pathway-specific regulators: The aveR gene encodes a Streptomyces antibiotic regulatory protein (SARP) that directly activates PKS transcription. Deletion of aveR abolishes A2b production, while its overexpression increases yield 2.3-fold [4] [5].
  • Global regulators: The glnR (nitrogen metabolism) and phoP (phosphate sensing) genes indirectly modulate ave cluster expression. Nitrogen limitation enhances A2b titers by derepressing GlnR-mediated inhibition [4].
  • Gamma-butyrolactone (GBL) system: The aveI synthase produces GBL autoregulators that bind the aveR promoter via the repressor aveS, creating a quorum-sensing feedback loop [5]. Disruption of aveS increases A2b production by 40% [5].
  • Environmental triggers: Dissolved oxygen >20% saturation and late-stage glucose feeding upregulate ave genes through unknown redox-sensitive regulators [3] [5]. Heavy-ion mutagenesis studies confirm that mutations in regulatory genes (aveR, aveI) significantly enhance A2b yields by altering expression dynamics [5].

Comparative Genomics of A2b vs. Major Avermectin Congeners (A1a, B1a)

The A2b congener diverges biosynthetically from dominant congeners at three genetic levels:

  • Starter unit specificity: A2b uses isobutyryl-CoA loaded by the AveA1 loading module, while B1a utilizes 2-methylbutyryl-CoA. This difference arises from substrate discrimination by the acyltransferase domain [1] [7].
  • Reduction patterns: Module 2 in A2b biosynthesis exhibits KR activity without dehydration (DH°) or enoylreduction (ER°), yielding a C25 hydroxyl group. In contrast, B1a production requires full reduction (KR-DH-ER) at this module [1] [6].
  • Post-PKS modification genes: The aveC allele in high-A2b-producing strains contains point mutations (e.g., G112D) that enhance dehydratase activity toward "2" series intermediates [8]. Additionally, aveD expression levels correlate with A/B series ratios; aveD knockout strains produce exclusively B2b [7] [8].

Table 3: Genetic Determinants of Congener Distribution

CongenerStarter UnitModule 2 DomainsKey Modification EnzymesRelative Abundance
A2bIsobutyryl-CoAKS-AT-DH°-ER°-KRAveC + AveD10–15%
B1a2-Methylbutyryl-CoAKS-AT-DH-ER-KRNone (no AveD activity)55–70%
A1a2-Methylbutyryl-CoAKS-AT-DH-ER-KRAveD only15–20%

Genomic analyses reveal that industrial overproducing strains (e.g., S. avermitilis 3-115) carry mutations in aveC (enhanced dehydratase activity) and aveR (derepressed expression), skewing congener profiles toward A2b [5] [6]. However, A2b titers remain lower than B1a due to kinetic constraints in the AveD methylation step and competitive substrate flux toward "1" series compounds [1] [8]. Heterologous expression of the ave cluster in S. lividans confirms that host-specific factors like methylmalonyl-CoA availability further modulate A2b/B1a ratios [6].

Properties

Product Name

Avermectin A2b

IUPAC Name

(1R,4S,4'S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-4',24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-21-methoxy-5',11,13,22-tetramethyl-6'-propan-2-ylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one

Molecular Formula

C48H74O15

Molecular Weight

891.1 g/mol

InChI

InChI=1S/C48H74O15/c1-24(2)41-28(6)35(49)22-47(63-41)21-33-18-32(62-47)16-15-26(4)42(60-39-20-37(54-10)44(30(8)58-39)61-38-19-36(53-9)40(50)29(7)57-38)25(3)13-12-14-31-23-56-45-43(55-11)27(5)17-34(46(51)59-33)48(31,45)52/h12-15,17,24-25,28-30,32-45,49-50,52H,16,18-23H2,1-11H3/b13-12+,26-15+,31-14+/t25-,28-,29-,30-,32+,33-,34-,35-,36-,37-,38-,39-,40-,41+,42-,43+,44-,45+,47-,48+/m0/s1

InChI Key

QUTFLJHOCPQPEW-WUSILSRKSA-N

Canonical SMILES

CC1C=CC=C2COC3C2(C(C=C(C3OC)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)OC)OC)C)OC7(C4)CC(C(C(O7)C(C)C)C)O)O

Isomeric SMILES

C[C@H]1/C=C/C=C/2\CO[C@H]3[C@@]2([C@@H](C=C([C@H]3OC)C)C(=O)O[C@H]4C[C@@H](C/C=C(/[C@H]1O[C@H]5C[C@@H]([C@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O)OC)OC)\C)O[C@]7(C4)C[C@@H]([C@@H]([C@H](O7)C(C)C)C)O)O

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